molecular formula C27H27N3O2S B2527964 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide CAS No. 392321-39-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide

Cat. No.: B2527964
CAS No.: 392321-39-0
M. Wt: 457.59
InChI Key: NWWJDWUMJZVPOP-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and a 4-benzoyl-N-methylbenzamide group at the 2-position. The benzamide substituent introduces aromaticity and steric bulk, which may modulate binding affinity and metabolic stability. This compound is part of a broader class of adamantane-thiadiazole hybrids investigated for antiviral, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-30(24(32)22-9-7-21(8-10-22)23(31)20-5-3-2-4-6-20)26-29-28-25(33-26)27-14-17-11-18(15-27)13-19(12-17)16-27/h2-10,17-19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWJDWUMJZVPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the adamantane moiety and the thiadiazole ring, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S with a molecular weight of 396.49 g/mol. The compound features an adamantane core, which enhances its lipophilicity and biological activity.

The mechanism of action involves the interaction of the compound with specific biological targets. The adamantane structure provides rigidity and spatial orientation that can fit into enzyme active sites or receptor binding sites. The thiadiazole ring may participate in hydrogen bonding and other non-covalent interactions, stabilizing the binding to its target proteins.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For example, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells. Notably:

  • Compounds derived from the adamantane scaffold demonstrated IC50 values ranging from 0.27 nM to 85 nM against mutant and wild-type EGFR (Epidermal Growth Factor Receptor) .
  • The mechanism involved apoptosis induction through up-regulation of pro-apoptotic genes (BAX) and down-regulation of anti-apoptotic genes (Bcl-2) .

Antimicrobial Activity

Thiadiazole derivatives have also been reported to exhibit antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The specific interactions with microbial enzymes or cellular structures are believed to disrupt normal microbial function.

Study 1: Anti-proliferative Activity

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized a series of adamantane-based thiadiazoles and tested their anti-proliferative effects on cancer cell lines. The most potent derivatives showed significant growth inhibition compared to standard chemotherapeutics like Doxorubicin .

CompoundIC50 (nM)Cell Line
Compound 571.5HepG-2
Compound 14c37.85A549
Compound 170.27Mutant EGFR

Study 2: Molecular Docking Studies

Molecular docking studies indicated strong binding affinities between the synthesized compounds and the active site of EGFR. Binding energy scores ranged from -19.19 to -22.07 kcal/mol, suggesting a favorable interaction profile that could lead to effective inhibition of tumor growth .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-3,7-dimethyloctanamide (25a)
    • Structural Difference : Features a 3,7-dimethyloctanamide group instead of benzoyl-N-methylbenzamide.
    • Impact : The aliphatic chain in 25a reduces aromatic interactions but enhances flexibility and lipophilicity (predicted logP ~5.0). This may improve membrane permeability but reduce target specificity compared to the aromatic benzamide in the target compound .
  • N-(5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Structural Difference: Replaces the benzoyl group with a sulfamoylbenzamide moiety.

Adamantane-Thiadiazole Derivatives with Simpler Substituents

  • 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
    • Structural Difference : Lacks the benzamide group, terminating in a methylamine substituent.
    • Impact : The absence of the benzoyl group reduces molecular weight (MW = 291.4 vs. ~450 for the target compound) and aromatic interactions, likely diminishing binding affinity to hydrophobic enzyme pockets .

Thiadiazole Derivatives with Non-Adamantane Moieties

Phenoxyacetamide Derivatives ()

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Structural Difference: Substituted with a benzylthio group and phenoxyacetamide instead of adamantane and benzamide. >200°C for adamantane-containing analogues) .

Thiazole vs. Thiadiazole Cores

  • N-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-benzamide
    • Structural Difference : Replaces the thiadiazole ring with a thiazole.
    • Impact : Thiazoles are less electron-deficient than thiadiazoles, altering electronic interactions with targets. The MW (366.52) is lower than the target compound, suggesting reduced steric hindrance .

Key Research Findings

Adamantane-Thiadiazole Hybrids : Compounds with adamantane-thiadiazole cores exhibit enhanced thermal stability and biological activity due to the synergistic effects of adamantane’s rigidity and thiadiazole’s electronic properties .

Synthetic Accessibility : Adamantane-thiadiazole derivatives are typically synthesized via dehydrative cyclization, as demonstrated for 5-(adamantan-1-yl)-N-methyl-thiadiazol-2-amine . Modifications to introduce benzamide groups require selective acylation steps.

Q & A

Q. What are the optimal synthetic routes for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-methylbenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of adamantane-1-carbohydrazide with isothiocyanates to form thiosemicarbazides, followed by sulfuric acid-mediated cyclization to yield the thiadiazole core. Subsequent coupling with 4-benzoyl-N-methylbenzamide derivatives is achieved using peptide coupling agents (e.g., EDC/DCC). Key optimizations include:
  • Temperature Control : Maintain 0–5°C during thiadiazole formation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Purity (%)Key Conditions
Route A (H₂SO₄ cyclization)7296RT, 24 h
Route B (TFAA activation)85980°C, DCM solvent

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and benzamide moieties. Key signals: adamantane CH₂ (δ 1.6–2.1 ppm), thiadiazole C=S (δ 165–170 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₂₇H₂₇N₃O₂S: 465.18 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolves planar thiadiazole geometry and coplanar methylamine substituent (torsion angle: ~175.9°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. enzyme inhibition)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme concentrations (e.g., 10 nM kinase) to eliminate variability .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic assays to distinguish true binding from assay artifacts .
  • Purity Verification : Use HPLC-MS to rule out impurities (>99% purity required for bioactivity studies) .
    Table 2 : Addressing Data Contradictions
DiscrepancyProposed ResolutionReference
High IC₅₀ in kinase assaysTest under reducing conditions (add DTT to prevent thiol oxidation)
Variable cytotoxicityUse synchronized cell cultures to control for cell cycle effects

Q. What computational strategies are recommended to elucidate binding mechanisms with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model interactions between the adamantane moiety and hydrophobic enzyme pockets (e.g., influenza A M2 proton channel) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the thiadiazole ring and catalytic residues (e.g., His37 in M2) .
  • QTAIM Analysis : Quantify noncovalent interactions (e.g., N–H⋯N hydrogen bonds) using Multiwfn software to identify critical binding motifs .

Q. How do structural modifications (e.g., substituents on the benzamide ring) influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask method to compare lipophilicity; electron-withdrawing groups (e.g., -NO₂) increase LogP by ~0.5 units, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated degradation. Methyl groups on benzamide reduce clearance rates by 40% .
    Table 3 : Substituent Effects on PK Properties
SubstituentLogPMetabolic Half-life (h)
-H (Parent)3.21.8
-NO₂3.71.2
-OCH₃2.92.5

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